Enhanced Continuous-Flow Process Selectivity Compared to Batch Mode for m-Sulfamoylbenzamide Synthesis
A chemoselective continuous-flow process using 3-sulfamoylbenzoyl chloride (derived in situ from m-(chlorosulfonyl)benzoyl chloride) demonstrates increased selectivity at higher temperatures compared to batch mode, with optimal selectivity observed at 120 °C in flow versus significant byproduct formation in batch reactions [1].
| Evidence Dimension | Reaction selectivity (chemoselectivity) for sulfamoylbenzamide formation |
|---|---|
| Target Compound Data | Continuous-flow process at 120 °C: High chemoselectivity (predominant formation of desired m-sulfamoylbenzamide) |
| Comparator Or Baseline | Batch process at comparable temperature: Significant byproduct formation due to competitive hydrolysis and dimerization |
| Quantified Difference | Flow process eliminates need for catalyst and achieves superior selectivity at elevated temperatures |
| Conditions | Reaction of m-(chlorosulfonyl)benzoyl chloride with amines; continuous-flow reactor vs. batch flask |
Why This Matters
For process chemists scaling up sulfonamide synthesis, the flow-compatible nature of this scaffold translates to reduced purification burden and higher throughput.
- [1] Vernekar, S. K. V., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein Journal of Organic Chemistry, 13, 303-312. View Source
